3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
CAS No.: 950651-29-3
Cat. No.: VC15895368
Molecular Formula: C13H15BrN2O
Molecular Weight: 295.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950651-29-3 |
|---|---|
| Molecular Formula | C13H15BrN2O |
| Molecular Weight | 295.17 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one |
| Standard InChI | InChI=1S/C13H15BrN2O/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6,11,15H,1-2,7-8H2,(H,16,17) |
| Standard InChI Key | XLFCGFASEZMIDY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)NC(C(=O)N2)C3=CC=C(C=C3)Br |
Introduction
3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a heterocyclic compound featuring a spiro structure. It is characterized by its brominated phenyl group and diazaspiro scaffold, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry. Below, we provide a detailed analysis of its properties, synthesis, and potential applications.
Structural Features
The chemical structure of 3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is defined by:
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Spirocyclic Core: A bicyclic framework with nitrogen atoms at key positions.
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Bromophenyl Substituent: A bromine atom on the para position of the phenyl ring enhances its electron-withdrawing properties.
SMILES Notation:
textC1CCC2(C1)NC(C(=O)N2)C3=CC=C(C=C3)Br
InChI Key:
textXLFCGFASEZMIDY-UHFFFAOYSA-N
Synthesis
The synthesis of spirocyclic compounds like this one often involves cyclization reactions that incorporate nitrogen atoms into the framework. Literature suggests that methods such as Buchwald-Hartwig amination or reductive amination are commonly employed for similar compounds .
Medicinal Chemistry
Spirocyclic compounds are known for their unique three-dimensional structures, which enhance binding specificity to biological targets. The bromophenyl group further adds to its pharmacophoric features:
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Potential Antimicrobial Activity: Spirocyclic scaffolds have been investigated for activity against Gram-positive and Gram-negative bacteria .
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Anticancer Potential: Similar compounds show activity against estrogen receptor-positive breast cancer cells .
Synthetic Intermediates
This compound can serve as an intermediate in the synthesis of more complex heterocyclic molecules due to its reactive bromine atom and spiro scaffold.
Research Findings
Recent studies highlight the importance of spirocyclic frameworks in drug discovery:
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Patent Literature: Glaxo Group Limited has explored derivatives of this compound for potential therapeutic applications .
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Academic Research: Studies in Organic Process Research & Development describe scalable synthetic routes for related structures .
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Molecular Docking Studies: Computational analyses reveal strong binding affinities for spiro derivatives with protein targets .
Limitations and Challenges
While promising, challenges exist in utilizing this compound:
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Synthetic Complexity: The preparation of spirocyclic frameworks requires precise control over reaction conditions.
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Limited Solubility: The hydrophobic nature (LogP ~3) may limit aqueous solubility.
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Toxicity Concerns: Brominated compounds may exhibit cytotoxicity, necessitating careful evaluation.
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